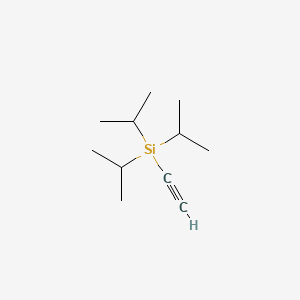
Acetileno de (triisopropilsilano)
Descripción general
Descripción
(Triisopropylsilyl)acetylene, also known as ethynyltriisopropylsilane, is an organosilicon compound with the molecular formula C11H22Si. It is a clear, colorless liquid that is miscible with organic solvents. This compound is widely used in organic synthesis due to its stability and reactivity, particularly in the formation of carbon-carbon bonds.
Aplicaciones Científicas De Investigación
(Triisopropylsilyl)acetylene is used extensively in scientific research due to its versatility:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
Target of Action
(Triisopropylsilyl)acetylene, also known as Ethynyltriisopropylsilane, is primarily used as a reagent in organic synthesis reactions . Its primary targets are α,β-unsaturated carbonyl compounds .
Mode of Action
(Triisopropylsilyl)acetylene interacts with its targets through a process known as asymmetric alkynylation . This process involves the addition of (Triisopropylsilyl)acetylene to α,β-unsaturated carbonyl compounds in the presence of a cobalt/Duphos catalyst . It also participates in Sonogashira coupling reactions with 1-bromo-3-iodo-5-tertbutylbenzene .
Biochemical Pathways
The asymmetric alkynylation of α,β-unsaturated carbonyl compounds and the Sonogashira coupling reaction are the key biochemical pathways affected by (Triisopropylsilyl)acetylene . These reactions lead to the synthesis of β-alkynylated nitroalkanes , which are important intermediates in various chemical syntheses.
Pharmacokinetics
Its physical properties such as boiling point (50-52 °c/06 mmHg), density (0813 g/mL at 25 °C), and solubility (miscible with organic solvents) can influence its behavior in chemical reactions .
Result of Action
The primary result of (Triisopropylsilyl)acetylene’s action is the formation of β-alkynylated nitroalkanes . These compounds are valuable in the field of organic chemistry for the synthesis of various complex molecules.
Safety and Hazards
(Triisopropylsilyl)acetylene is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Análisis Bioquímico
Biochemical Properties
(Triisopropylsilyl)acetylene plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. For instance, it is used in the Sonogashira coupling reaction, where it interacts with palladium and copper catalysts to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides . This interaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Molecular Mechanism
At the molecular level, (Triisopropylsilyl)acetylene exerts its effects through binding interactions with biomolecules. It acts as a substrate in catalytic reactions, where it binds to metal catalysts such as palladium and copper. These interactions facilitate the formation of carbon-carbon bonds, which are essential for the synthesis of complex organic molecules . Additionally, (Triisopropylsilyl)acetylene may influence enzyme activity by acting as an inhibitor or activator, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Triisopropylsilyl)acetylene can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions such as high temperatures or strong acidic or basic environments . Long-term effects on cellular function have not been extensively studied, but it is important to consider the potential for degradation products to influence experimental outcomes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Triisopropylsilyl)acetylene can be synthesized through the reaction of triisopropylsilyl chloride with acetylene gas in the presence of a base such as sodium amide. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, (Triisopropylsilyl)acetylene is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: (Triisopropylsilyl)acetylene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Sonogashira coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst.
Addition Reactions: It can add to unsaturated carbonyl compounds in the presence of a cobalt or rhodium catalyst, leading to the formation of β-alkynylated nitroalkanes.
Cycloaddition Reactions: It can undergo cycloaddition reactions to form cyclic compounds.
Common Reagents and Conditions:
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and a base such as triethylamine.
Asymmetric Addition: Cobalt or rhodium catalyst, chiral ligands, and unsaturated carbonyl compounds.
Major Products:
Sonogashira Coupling: Formation of substituted alkynes.
Asymmetric Addition: Formation of β-alkynylated nitroalkanes.
Comparación Con Compuestos Similares
(Triisopropylsilyl)acetylene is often compared with other silyl-protected alkynes such as:
Trimethylsilylacetylene: Offers less steric hindrance but lower stability compared to (Triisopropylsilyl)acetylene.
Triethylsilylacetylene: Provides a balance between steric hindrance and stability.
Tert-Butyldimethylsilylacetylene: Known for its high stability but larger steric bulk.
The uniqueness of (Triisopropylsilyl)acetylene lies in its optimal balance of stability and reactivity, making it a preferred choice for many synthetic applications.
Propiedades
IUPAC Name |
ethynyl-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22Si/c1-8-12(9(2)3,10(4)5)11(6)7/h1,9-11H,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGWPHUWNWRTEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370445 | |
| Record name | (Triisopropylsilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89343-06-6 | |
| Record name | (Triisopropylsilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Triisopropylsilyl)acetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethynyltris(1-methylethyl)silane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWX24P8A9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-tert-butyl-1-pyridin-1-iumyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1225953.png)
![3-Bicyclo[2.2.1]hept-2-yl-benzene-1,2-diol](/img/structure/B1225954.png)
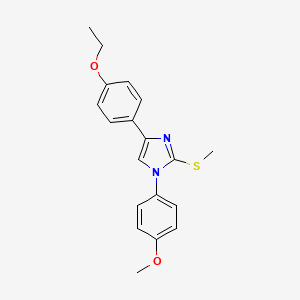
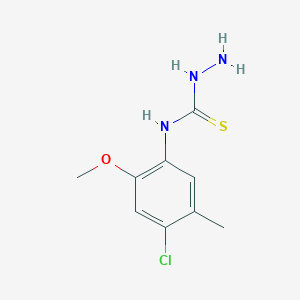
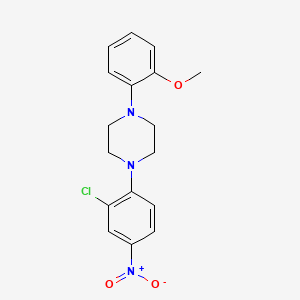
![1-(7-Methyloctyl)-3-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B1225964.png)


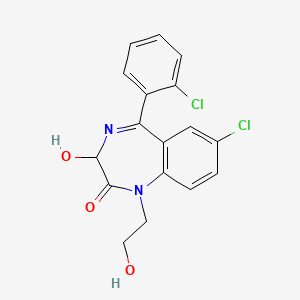
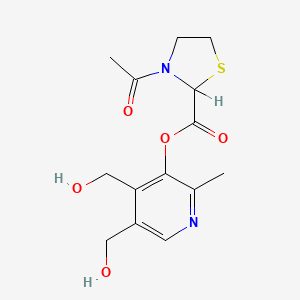

![methyl (13S,15S,17S)-13-[(1'R,5R,9'R,12'R,19'S)-3-(2-chloroethyl)-12'-ethyl-5'-methoxy-8'-methyl-2,4-dioxospiro[1,3-oxazolidine-5,10'-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene]-4'-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1225973.png)

